molecular formula C21H21NO2 B1406496 (9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate CAS No. 1590372-27-2

(9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate

Cat. No. B1406496
M. Wt: 319.4 g/mol
InChI Key: ZLLPITNCLGRVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Due to its ability to inhibit this enzyme, (9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • N-Substituted 9H-fluoren-9-imines react with difluorocarbene to form iminium ylides, which undergo various transformations leading to the formation of cyclodimerization products, 9H-fluorene-9-carboxamides, and spiro-fused imidazolidine derivatives. These transformations demonstrate the compound's versatility in synthetic organic chemistry, enabling the synthesis of a range of fluorene derivatives with potential applications in materials science and pharmaceuticals (Novikov et al., 2006).

UV Properties and Schiff Base Formation

  • The compound's ability to form Schiff base derivatives with aromatic amines and its UV properties have been explored, indicating its utility in developing new materials for optical applications. The effect of solvents on its absorption spectra reveals insights into the compound's interaction with different environments, which is crucial for designing UV-absorptive and emissive materials (Wen-zhong, 2011).

Crystal Structure Analysis

  • Detailed crystal structure analysis of derivatives of (9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, has been conducted. These studies provide valuable information on the molecular configurations and intermolecular interactions of fluorene derivatives, aiding in the design of advanced materials with desired physical properties (Yamada, Hashizume, & Shimizu, 2008).

Photophysical Properties

  • Investigations into the photophysical properties of thiophene–fluorene π-conjugated derivatives offer insights into the compound's potential applications in electro-optical materials. The study on how conformation affects electronic spectra underscores its relevance in designing materials for optoelectronic devices (Lukes et al., 2005).

Fluorescent Sensing

  • Synthesis of new fluorene compounds for selective sensing of picric acid, Fe3+, and L-arginine demonstrates the compound's application in developing fluorescent sensors. This underscores its utility in environmental monitoring, bioanalysis, and the detection of hazardous substances (Han et al., 2020).

properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-15-10-12-22(13-11-15)21(23)24-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20H,1,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLPITNCLGRVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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